Fraction sp³ (Fsp³) Comparison: Cyclopropanesulfonyl vs. Phenylsulfonyl Azetidine Scaffolds
The cyclopropanesulfonyl-azetidine scaffold achieves complete carbon saturation (Fsp³ = 1.0), meaning every carbon atom in the core is sp³-hybridized [1]. In contrast, the phenylsulfonyl analog 1-(phenylsulfonyl)azetidin-3-amine contains an aromatic ring that substantially reduces Fsp³ (estimated <0.55). Higher Fsp³ correlates with improved clinical success rates, enhanced aqueous solubility for a given LogP, and reduced off-target promiscuity, as demonstrated in the JAK inhibitor optimization campaign that specifically adopted an azetidin-3-amino bridging scaffold to increase Fsp³ [2].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 1.0 (based on analog 3-(cyclopropanesulfonyl)azetidine [1]) |
| Comparator Or Baseline | 1-(Phenylsulfonyl)azetidin-3-amine: Fsp³ estimated <0.55 (aromatic ring present ); parent azetidin-3-amine: Fsp³ = 1.0 but lacks sulfonamide functionality |
| Quantified Difference | Cyclopropanesulfonyl variant retains Fsp³ = 1.0 vs. phenylsulfonyl variant Fsp³ <0.55 (≥45% relative reduction in sp³ character) |
| Conditions | Calculated from molecular structure; Fsp³ defined as (number of sp³-hybridized carbons)/(total carbon count) |
Why This Matters
Higher Fsp³ is a validated medicinal chemistry design parameter associated with improved solubility, reduced promiscuity, and higher probability of clinical progression, making the cyclopropanesulfonyl variant a strategically superior choice for lead optimization over aromatic sulfonyl analogs.
- [1] Chem-space. 3-(cyclopropanesulfonyl)azetidine – Physicochemical Properties: Fsp³ = 1.0, LogP = -0.7, PSA = 46 Ų. https://chem-space.com (accessed 2026-05-03). View Source
- [2] Gordhan, H.M. et al. J. Med. Chem., 2023, 66, 8929–8950. DOI: 10.1021/acs.jmedchem.3c00519. View Source
